4,6-Dichloro-2-methyl-1,3-benzothiazole
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Overview
Description
4,6-Dichloro-2-methyl-1,3-benzothiazole is a heterocyclic aromatic compound that belongs to the benzothiazole family. This compound is characterized by the presence of chlorine atoms at the 4 and 6 positions, a methyl group at the 2 position, and a benzothiazole core structure. Benzothiazoles are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-methyl-1,3-benzothiazole can be achieved through several methods. One common approach involves the cyclization of 2-aminothiophenol with appropriate aldehydes or ketones under acidic conditions. For instance, the reaction of 2-aminothiophenol with 4,6-dichloro-2-methylbenzaldehyde in the presence of an acid catalyst can yield the desired benzothiazole derivative .
Another method involves the use of oxidative cyclization reactions. For example, the reaction of 2-aminothiophenol with 4,6-dichloro-2-methylbenzaldehyde in the presence of an oxidizing agent such as iodine or Dess-Martin periodinane can lead to the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-methyl-1,3-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4 and 6 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the benzothiazole ring can lead to the formation of dihydrobenzothiazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or Dess-Martin periodinane are used under mild to moderate conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzothiazoles with different functional groups replacing the chlorine atoms.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dihydrobenzothiazoles.
Scientific Research Applications
4,6-Dichloro-2-methyl-1,3-benzothiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory activities.
Material Science: It is used in the development of advanced materials, including polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-methyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound is known to inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives .
Comparison with Similar Compounds
4,6-Dichloro-2-methyl-1,3-benzothiazole can be compared with other benzothiazole derivatives, such as:
2-Methylbenzothiazole: Lacks the chlorine substituents, resulting in different chemical reactivity and biological activity.
4,6-Dichlorobenzothiazole: Lacks the methyl group, which can affect its chemical properties and applications.
2-Phenylbenzothiazole: Contains a phenyl group instead of a methyl group, leading to different biological activities and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62248-12-8 |
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Molecular Formula |
C8H5Cl2NS |
Molecular Weight |
218.10 g/mol |
IUPAC Name |
4,6-dichloro-2-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C8H5Cl2NS/c1-4-11-8-6(10)2-5(9)3-7(8)12-4/h2-3H,1H3 |
InChI Key |
GRJSYJVETZZQJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2Cl)Cl |
Origin of Product |
United States |
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